tert-Butyl 3-oxa-9-azabicyclo[3.3.1]non-6-ene-9-carboxylate
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Overview
Description
tert-Butyl 3-oxa-9-azabicyclo[331]non-6-ene-9-carboxylate is a bicyclic compound that features a unique structure with both oxygen and nitrogen atoms within its ring system
Preparation Methods
The synthesis of tert-Butyl 3-oxa-9-azabicyclo[3.3.1]non-6-ene-9-carboxylate typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the cyclization of a precursor compound in the presence of a base and a suitable solvent. The reaction conditions often require controlled temperatures and may involve catalysts to facilitate the formation of the bicyclic structure. Industrial production methods may scale up this process, optimizing reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
tert-Butyl 3-oxa-9-azabicyclo[3.3.1]non-6-ene-9-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. .
Scientific Research Applications
tert-Butyl 3-oxa-9-azabicyclo[3.3.1]non-6-ene-9-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of new drugs.
Industry: It is utilized in the production of specialty chemicals and materials, contributing to advancements in various industrial processes
Mechanism of Action
The mechanism by which tert-Butyl 3-oxa-9-azabicyclo[3.3.1]non-6-ene-9-carboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include signal transduction and metabolic processes, although detailed studies are required to fully elucidate these mechanisms .
Comparison with Similar Compounds
Similar compounds to tert-Butyl 3-oxa-9-azabicyclo[3.3.1]non-6-ene-9-carboxylate include:
tert-Butyl 7-oxo-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate: This compound features a similar bicyclic structure but with an additional oxygen atom, leading to different reactivity and applications.
tert-Butyl 7-hydroxy-9-oxa-3-azabicyclo[3.3.1]nonane-3-carboxylate: . The uniqueness of this compound lies in its specific ring structure and the presence of both oxygen and nitrogen atoms, which confer distinct properties and reactivity.
Properties
Molecular Formula |
C12H19NO3 |
---|---|
Molecular Weight |
225.28 g/mol |
IUPAC Name |
tert-butyl 3-oxa-9-azabicyclo[3.3.1]non-6-ene-9-carboxylate |
InChI |
InChI=1S/C12H19NO3/c1-12(2,3)16-11(14)13-9-5-4-6-10(13)8-15-7-9/h4-5,9-10H,6-8H2,1-3H3 |
InChI Key |
GZPNKXSZLGVNBR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CC=CC1COC2 |
Origin of Product |
United States |
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